molecular formula C12H16N4 B3240318 N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine CAS No. 1431967-95-1

N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine

Cat. No.: B3240318
CAS No.: 1431967-95-1
M. Wt: 216.28 g/mol
InChI Key: WAMLJZGQJTUBMC-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with two amino groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or β-diketones.

  • Introduction of the Methyl Group: The methyl group on the pyrazole ring is introduced through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

  • Coupling with Benzene-1,4-diamine: The final step involves the coupling of the pyrazole derivative with benzene-1,4-diamine under suitable reaction conditions, often using coupling agents like carbodiimides.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amino groups to nitro groups or other oxidized forms.

  • Reduction: Reduction reactions can reduce nitro groups to amino groups or other reduced forms.

  • Substitution: Substitution reactions can replace hydrogen atoms on the benzene ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

  • Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and iron powder.

  • Substitution: Common reagents include halogens, alkyl halides, and acyl chlorides.

Major Products Formed:

  • Oxidation Products: Nitrobenzene derivatives, hydroxylated benzene derivatives.

  • Reduction Products: Amino derivatives, hydrazine derivatives.

  • Substitution Products: Halogenated benzene derivatives, alkylated benzene derivatives.

Scientific Research Applications

N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors involved in cellular processes.

  • Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzene-1,4-diamine, N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzene-1,4-diamine.

  • Uniqueness: Its specific substitution pattern on the pyrazole ring and benzene ring gives it distinct chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-N-methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-15(8-10-7-14-16(2)9-10)12-5-3-11(13)4-6-12/h3-7,9H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMLJZGQJTUBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101165424
Record name N1-Methyl-N1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006682-81-0
Record name N1-Methyl-N1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006682-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-Methyl-N1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101165424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-methyl-N1-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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